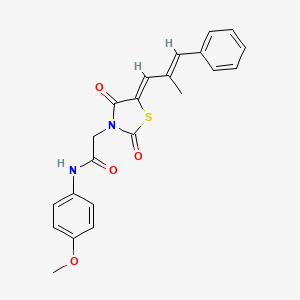
N-(4-methoxyphenyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C22H20N2O4S and its molecular weight is 408.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-methoxyphenyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)acetamide is a compound belonging to the thiazolidinone family, which has been extensively studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula: C19H20N2O3S. The presence of both thiazolidine and methoxyphenyl groups contributes to its unique chemical properties and potential biological activities.
Structural Features
- Thiazolidinone Core : This core is known for various pharmacological activities, including antidiabetic and antimicrobial effects.
- Methoxyphenyl Group : The methoxy group enhances lipophilicity, potentially improving bioavailability.
Antidiabetic Activity
Research indicates that thiazolidinone derivatives exhibit significant antidiabetic properties. A study focusing on similar compounds demonstrated that they enhance insulin sensitivity and reduce blood glucose levels through the activation of peroxisome proliferator-activated receptors (PPARs) .
Antioxidant Activity
The antioxidant properties of thiazolidinones have been attributed to their ability to scavenge free radicals. In vitro assays showed that derivatives of this class can significantly reduce oxidative stress markers in cellular models .
Antimicrobial Activity
Thiazolidinone derivatives have also been evaluated for their antimicrobial efficacy. A series of studies revealed that these compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve inhibition of bacterial cell wall synthesis .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. In animal models, thiazolidinones have shown a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Case Study on Antidiabetic Effects : A recent study investigated the effects of a thiazolidinone derivative similar to this compound in diabetic rats. The results indicated a significant decrease in fasting blood glucose levels after administration over four weeks, highlighting its potential as an antidiabetic agent.
- Case Study on Antimicrobial Activity : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a new antimicrobial agent.
Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antidiabetic | PPAR activation | |
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anti-inflammatory | Reduction of inflammatory markers |
Structure-Activity Relationship (SAR)
This table summarizes the structural features influencing the biological activity of thiazolidinones:
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-15(12-16-6-4-3-5-7-16)13-19-21(26)24(22(27)29-19)14-20(25)23-17-8-10-18(28-2)11-9-17/h3-13H,14H2,1-2H3,(H,23,25)/b15-12+,19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGHWGJJWBJJSH-JGEPBQDUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














